Met-Ala-Ser
Overview
Description
Met-Ala-Ser (MAS) is an oligopeptide used to complex with peptide deformylase (PDF). This helps delineate mechanisms of recognition of mimic-peptides by N-terminal cleaved expression peptide .
Synthesis Analysis
Met-Ala-Ser has been used as a tripeptide in the OH radical-induced oxidation reaction and analysis by high-performance liquid chromatography-diode array detector-fluorescence detector (HPLC-DAD-FLD) .Molecular Structure Analysis
The molecular formula of Met-Ala-Ser is C11H21N3O5S . The molecular weight is 307.37 g/mol . The InChI key is WXHHTBVYQOSYSL-FXQIFTODSA-N .Chemical Reactions Analysis
Met-Ala-Ser has been used in the OH radical-induced oxidation reaction . It’s also involved in the reactions with peptide deformylase (PDF) .Physical And Chemical Properties Analysis
Met-Ala-Ser is a white powder . It is stored at a temperature of -20°C .Scientific Research Applications
Field: Biochemistry
“Met-Ala-Ser” is a tripeptide that has been used in biochemistry .
Application Summary
This tripeptide has been used in the OH radical-induced oxidation reaction and analysis . It’s also been used to complex with peptide deformylase (PDF) to help delineate mechanisms of recognition of mimic-peptides by N-terminal cleaved expression peptide .
Methods of Application
The tripeptide is used in an oxidation reaction and its analysis is performed by high performance liquid chromatography-diode array detector-fluorescence detector (HPLC-DAD-FLD) .
Field: Antioxidant Research
Application Summary
“Met-Ala-Ser” has been identified as a potential antioxidant peptide . Antioxidant peptides are currently a hotspot in food science, pharmaceuticals, and cosmetics .
Methods of Application
The tripeptide is used in antioxidant activity evaluation assays .
Field: Cosmetics
Application Summary
Bioactive peptides, such as “Met-Ala-Ser”, have gained significant attention in the cosmetic industry due to their potential in enhancing skin health and beauty .
Methods of Application
These small protein fragments exhibit various biological activities, such as antioxidant, anti-aging, anti-inflammatory, and antimicrobial activities, making them ideal ingredients for cosmetic formulations .
Field: Food Science
Application Summary
“Met-Ala-Ser” has been identified as a potential antioxidant peptide . Antioxidant peptides are currently a hotspot in food science .
Methods of Application
The tripeptide is used in antioxidant activity evaluation assays .
Field: Biopharmaceuticals
Application Summary
“Met-Ala-Ser” has been used in the production of Proline/Alanine/Serine (PAS) biopolymers . These are recombinant polypeptides comprising the small uncharged L-amino acids Pro, Ala and/or Ser .
Methods of Application
These biopolymers are used as fusion partners for biopharmaceuticals .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O5S/c1-6(9(16)14-8(5-15)11(18)19)13-10(17)7(12)3-4-20-2/h6-8,15H,3-5,12H2,1-2H3,(H,13,17)(H,14,16)(H,18,19)/t6-,7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHHTBVYQOSYSL-FXQIFTODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332164 | |
Record name | Met-Ala-Ser | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Met-Ala-Ser | |
CAS RN |
17351-33-6 | |
Record name | Met-Ala-Ser | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Met-Ala-Ser | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.